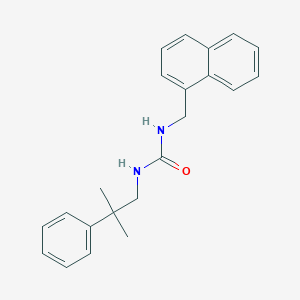![molecular formula C17H14F3NS2 B7432438 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole](/img/structure/B7432438.png)
5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole is a chemical compound that has shown potential in scientific research. It is a benzothiazole derivative that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole is not fully understood. However, it has been reported to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and eventually cell death. It has also been reported to inhibit the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits the proliferation of cancer cells and the production of inflammatory cytokines. In vivo studies have shown that the compound exhibits antitumor activity in mice bearing human tumor xenografts.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole in lab experiments include its potential as an antitumor and anti-inflammatory agent. However, its limitations include its low solubility in water and its potential toxicity.
Direcciones Futuras
For the study of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole include the development of more efficient synthesis methods, the investigation of its mechanism of action, and the evaluation of its potential as a therapeutic agent in animal models. Additionally, the compound could be modified to improve its solubility and reduce its toxicity.
Métodos De Síntesis
The synthesis of 5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole has been reported using various methods. One such method involves the reaction of 4-(trifluoromethyl)benzyl chloride with 2-mercaptobenzothiazole in the presence of a base. Another method involves the reaction of 4-(trifluoromethyl)benzyl bromide with 2-mercaptobenzothiazole in the presence of a palladium catalyst. The yield of the compound using these methods has been reported to be around 70-80%.
Aplicaciones Científicas De Investigación
5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole has shown potential in scientific research. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, it has been reported to exhibit antifungal activity against various fungal strains.
Propiedades
IUPAC Name |
5-methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3NS2/c1-11-2-7-15-14(8-11)21-16(23-15)10-22-9-12-3-5-13(6-4-12)17(18,19)20/h2-8H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSDHJRODTOARSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)CSCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3NS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanylmethyl]-1,3-benzothiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-[2-[[1-[2-(methylamino)-2-oxoethyl]cyclohexyl]methylcarbamoyl]phenyl]benzoate](/img/structure/B7432378.png)

![N-butyl-2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B7432390.png)
![N-(pyridin-2-ylmethyl)-3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanamide](/img/structure/B7432391.png)
![1-[1-(2-Oxo-1,3-oxazolidine-4-carbonyl)piperidin-4-yl]triazole-4-carboxamide](/img/structure/B7432398.png)
![N-[2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B7432402.png)
![1-[4-[3-[4-(Hydroxymethyl)triazol-1-yl]propylcarbamoylamino]phenyl]-1,3-dimethylurea](/img/structure/B7432414.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-ylsulfonyl)-N-[[(2R)-piperidin-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B7432416.png)
![3-(5,7-dihydro-4H-thieno[2,3-c]pyridin-6-ylsulfonyl)-N-[[(2R)-piperidin-2-yl]methyl]thiophene-2-carboxamide](/img/structure/B7432420.png)
![Ethyl 2-[[1-[4-[(4-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carbonyl]amino]acetate](/img/structure/B7432430.png)
![Ethyl 5-[4-[(4-fluorophenyl)carbamoyl]piperidin-1-yl]sulfonyl-1-benzothiophene-2-carboxylate](/img/structure/B7432435.png)
![(2-Chloro-4-pyridin-3-ylphenyl) 3-methylsulfanylimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B7432436.png)
![N-[3-fluoro-4-[2-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7432442.png)